molecular formula C7H5Cl2F9Si B1588022 (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane CAS No. 38436-16-7

(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane

Cat. No.: B1588022
CAS No.: 38436-16-7
M. Wt: 359.09 g/mol
InChI Key: CGKIQOVGPIHEDZ-UHFFFAOYSA-N
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Description

(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane is a chemical compound with the molecular formula C7H7Cl2F9Si . It can be used for the preparation of a sesquisiloxane derivative with free radical polymerizable functional groups .


Molecular Structure Analysis

The molecular structure of this compound includes a perfluorinated chain (n-hexyl) which introduces fluorine atoms into the molecular structure. This property could be of interest for research on fluorinated materials with unique properties such as chemical stability, dielectric properties, or low surface energy.


Chemical Reactions Analysis

This compound can be used for the preparation of a sesquisiloxane derivative with free radical polymerizable functional groups . The specific chemical reactions involved in this process are not detailed in the search results.


Physical And Chemical Properties Analysis

This compound has a boiling point of 86°C at 48mm, a density of 1.434±0.06 g/cm3 (Predicted), a vapor pressure of 1.1hPa at 25℃, and a refractive index of 1.3560 . It also has a specific gravity of 1.454 and reacts rapidly with moisture, water, protic solvents .

Scientific Research Applications

Organosilicon Chemistry and Polymer Development

Organosilicon compounds, such as methyldichlorosilane, have been explored for their reactivity and potential in forming polymers with unique properties. For example, the reaction of methyldichlorosilane with hexafluorobenzene under photochemical conditions produces derivatives used in creating oligomeric siloxanes. These siloxanes exhibit comparable thermal stability to polymers with pendant 3,3,3-trifluoropropyl groups, showing resistance to acidic and basic conditions (Birchall et al., 1971).

Surface Modification and Hydrophobic Coating

Silane coupling agents with fluorocarbon chains, prepared through hydrosilylation, have been used for surface modification of glass plates, enhancing their hydrophobicity and oxidation resistance. This application is crucial for developing materials with specific surface properties, such as water repellence and chemical stability (Yoshino et al., 1993).

Silicon Carbide Composites and Ceramics

Polysilazanes, obtained from reactions involving dichlorosilane and methyldichlorosilane, have served as precursors for silicon nitride/silicon carbide composites. These materials are notable for their absence of "free" carbon and high-temperature resilience, making them suitable for various industrial applications, including aerospace and automotive components (Hörz et al., 2005).

Catalysis and Synthetic Chemistry

Silane compounds have been utilized as catalysts and reagents in synthetic chemistry, facilitating reactions such as hydrosilylation and electrophilic fluorination. These reactions are fundamental in creating a wide array of organofluorine compounds, which are of significant interest in pharmaceuticals, agrochemicals, and materials science (Petrov et al., 1990).

High-Temperature Proton Exchange Membranes

Modified poly(epichlorohydrin) with imidazolium and silane groups has been investigated for use as high-temperature proton exchange membranes. These membranes demonstrate promising properties for fuel cell applications, including high proton conductivity at elevated temperatures and robust mechanical strength (Yang et al., 2016).

Safety and Hazards

(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane is classified as having acute toxicity - Category 4, Oral, Skin corrosion, Category 1, and Serious eye damage, Category 1 . It is harmful if swallowed and causes severe skin burns and eye damage . It should be stored locked up and disposed of in an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .

Mechanism of Action

Target of Action

(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane, also known as dichloro(methyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane, is a type of organofluorine compound. The primary targets of this compound are surfaces where it is applied as a surface modifying agent .

Mode of Action

The compound this compound interacts with the surfaces by forming a thin layer of silane. This interaction results in the modification of the surface properties, such as hydrophobicity .

Biochemical Pathways

It is known that the compound can be used for the preparation of a sesquisiloxane derivative with free radical polymerisable functional groups .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of surface properties. By forming a thin layer of silane on the surface, the compound can enhance the surface’s hydrophobicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound reacts rapidly with moisture, water, and protic solvents . Therefore, the presence of these substances in the environment could potentially affect the compound’s ability to modify surfaces.

Properties

IUPAC Name

dichloro-methyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2F9Si/c1-19(8,9)3-2-4(10,11)5(12,13)6(14,15)7(16,17)18/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVXETNSVRUKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880411
Record name Dichloro(methyl)[(perfluorobutyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38436-16-7
Record name Dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38436-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloro(methyl)[(perfluorobutyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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